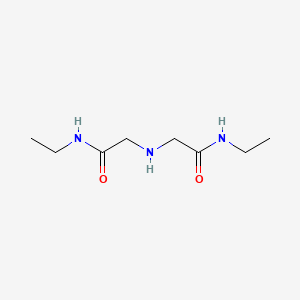

2,2'-Azanediylbis(N-ethylacetamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azanediylbis(N-ethylacetamide) typically involves the reaction of ethylamine with acetic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes further reactions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of 2,2’-Azanediylbis(N-ethylacetamide) involves large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Azanediylbis(N-ethylacetamide) undergoes several types of chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2,2'-Azanediylbis(N-ethylacetamide) serves as a reagent in various synthesis processes. Its unique structure enables it to participate in chemical reactions such as:

- Coordination Chemistry : It acts as a ligand that can form stable complexes with metal ions.

- Synthesis of Schiff Base Complexes : The compound has been utilized in synthesizing zinc(II) Schiff-base complexes, demonstrating its versatility in coordination chemistry.

| Reaction Type | Description |

|---|---|

| Coordination | Forms complexes with metal ions |

| Synthesis | Used in the production of other chemical compounds |

| Oxidation/Reduction | Can undergo oxidation and reduction reactions |

Biology

In biological studies, 2,2'-Azanediylbis(N-ethylacetamide) has been investigated for its effects on cellular processes. Its interactions with biomolecules are being explored for potential therapeutic applications.

- Antimicrobial Activity : Research has indicated that derivatives of acetamides similar to this compound exhibit antimicrobial properties .

- Biological Targeting : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various biological pathways.

Medicine

The therapeutic potential of 2,2'-Azanediylbis(N-ethylacetamide) is an area of ongoing research. It is being evaluated for:

- Pharmacological Properties : Studies are examining its efficacy as a reference standard in pharmaceutical research.

- Potential Drug Development : Its structural characteristics make it a candidate for developing new therapeutic agents targeting diseases such as cancer and infections .

Case Studies

Several case studies have highlighted the applications of 2,2'-Azanediylbis(N-ethylacetamide):

- Study on Antimicrobial Activity :

-

Coordination Complex Formation :

- Research demonstrated the formation of stable complexes with transition metals, enhancing our understanding of its role in coordination chemistry.

- The stability and reactivity of these complexes were characterized using spectroscopic methods.

Mécanisme D'action

The mechanism of action of 2,2’-Azanediylbis(N-ethylacetamide) involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming stable complexes . These complexes can modulate various biochemical pathways, leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2,2’-Azanediylbis(N-ethylacetamide) can be compared with other similar compounds, such as:

2,2’-azanediylbis(N,N’-dimethylacetamide): This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.

2,2’-oxybis(N,N’-dimethylacetamide): This ether-functionalized ligand forms thermodynamically weaker complexes with metal ions compared to the amine-functionalized 2,2’-Azanediylbis(N-ethylacetamide).

The uniqueness of 2,2’-Azanediylbis(N-ethylacetamide) lies in its specific chemical structure, which allows for fine-tuning of its binding strength with metal ions and its potential for diverse applications .

Activité Biologique

2,2'-Azanediylbis(N-ethylacetamide), also known as N,N'-diethyl-2,2'-ethylenediamine, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2'-Azanediylbis(N-ethylacetamide) is C8H16N2O2, with a molecular weight of approximately 173.24 g/mol. Its structure consists of two N-ethylacetamide groups connected by an ethylene bridge, which contributes to its solubility in polar solvents and makes it a versatile candidate for various chemical reactions and biological applications.

Antimicrobial Properties

Research indicates that 2,2'-Azanediylbis(N-ethylacetamide) exhibits significant antimicrobial activity. A study evaluated the compound against several bacterial strains and found it effective in inhibiting growth at varying concentrations. The minimum inhibitory concentration (MIC) values were determined for common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical formulations .

Anticancer Activity

In vitro studies have shown that 2,2'-Azanediylbis(N-ethylacetamide) possesses anticancer properties. Research involving various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values for different cancer types are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 10 |

| MCF-7 | 12 |

The mechanism of action appears to involve the modulation of apoptotic pathways and the disruption of cellular signaling .

The biological activity of 2,2'-Azanediylbis(N-ethylacetamide) is attributed to its ability to interact with specific molecular targets. The compound acts as a ligand, binding to metal ions and forming stable complexes that can modulate enzyme activity or receptor functions. This interaction leads to alterations in cellular processes such as apoptosis and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of 2,2'-Azanediylbis(N-ethylacetamide) against multi-drug resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics. This suggests its potential role in overcoming antibiotic resistance .

Case Study 2: Cancer Treatment Potential

Another study focused on the anticancer effects of the compound on breast cancer cells. The researchers reported that treatment with 2,2'-Azanediylbis(N-ethylacetamide) resulted in significant reductions in cell viability and increased apoptosis markers compared to controls. This highlights its potential as a therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-3-10-7(12)5-9-6-8(13)11-4-2/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKCRQOGIRTLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNCC(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.